molecular formula C12H15NO B2563350 3-(2,3,5-Trimethylphenoxy)propanenitrile CAS No. 3649-04-5

3-(2,3,5-Trimethylphenoxy)propanenitrile

Cat. No.: B2563350
CAS No.: 3649-04-5
M. Wt: 189.258
InChI Key: VKGCVXOAJGCDFY-UHFFFAOYSA-N
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Description

3-(2,3,5-Trimethylphenoxy)propanenitrile is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile chain, which is further connected to a trimethylphenoxy group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5-Trimethylphenoxy)propanenitrile typically involves the reaction of 2,3,5-trimethylphenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5-Trimethylphenoxy)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3,5-Trimethylphenoxy)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3,5-Trimethylphenoxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4,6-Trimethylphenoxy)propanenitrile
  • 3-(2,3,4-Trimethylphenoxy)propanenitrile
  • 3-(2,3,5-Trimethylphenoxy)butanenitrile

Uniqueness

3-(2,3,5-Trimethylphenoxy)propanenitrile is unique due to the specific positioning of the methyl groups on the phenoxy ring, which influences its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, such as boiling and melting points, and can affect the compound’s overall stability and reactivity .

Properties

IUPAC Name

3-(2,3,5-trimethylphenoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-7-10(2)11(3)12(8-9)14-6-4-5-13/h7-8H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGCVXOAJGCDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCC#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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